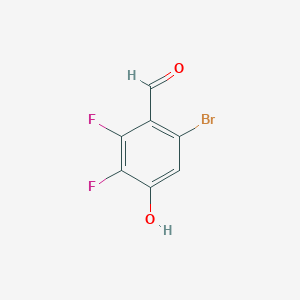

6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde

Descripción general

Descripción

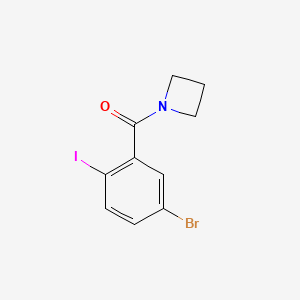

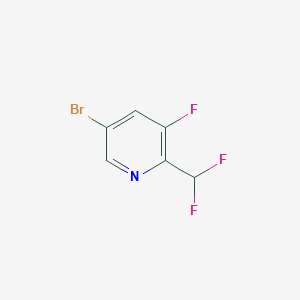

6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H3BrF2O2 . It has an average mass of 236.998 Da and a monoisotopic mass of 235.928436 Da .

Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde consists of 7 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación

Analytical Methods

- Gas Chromatography Analysis : Shi Jie (2000) explored the use of gas chromatography for analyzing compounds like 3-bromo-4-hydroxybenzaldehyde, which is structurally similar to 6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde. The study highlighted the technique's precision and accuracy, important for the analysis of such compounds in various contexts (Shi Jie, 2000).

Synthesis and Chemical Reactions

- Process Improvement for Synthesis : Zhang Song-pei (2009) developed an improved method for synthesizing 3-bromo-4-hydroxybenzaldehyde, using p-hydroxybenzaldehyde as the raw material. This method is less polluting and could be relevant for synthesizing similar compounds like 6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde (Zhang Song-pei, 2009).

- Bromination of Hydroxybenzaldehydes : The study by W. V. Otterlo et al. (2004) on the bromination of 3-hydroxybenzaldehyde, which yielded various brominated products, can offer insights into the chemical behavior of similar compounds (W. V. Otterlo et al., 2004).

Biological and Environmental Aspects

- Metabolism in Marine Algae : Research by S. Manley and D. Chapman (1979) on the marine red alga Odonthalia floccosa demonstrated the biosynthesis of 3-bromo-4-hydroxybenzaldehyde from L-tyrosine. This indicates the potential biological roles and environmental occurrence of such compounds (S. Manley & D. Chapman, 1979).

- Solubility in Various Solvents : The solubility study of 3-bromo-4-hydroxybenzaldehyde in 16 different solvents by Zhehua Jia et al. (2020) provides essential data that could be relevant for understanding the solubility behavior of similar compounds like 6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde (Zhehua Jia et al., 2020).

Chemical Properties and Characterization

- Molecular Modeling of Related Compounds : The study by I. Borges et al. (2022) on the synthesis and molecular modeling of bromo-dimethoxybenzaldehydes can provide insights into the structural and electronic properties of similar compounds (I. Borges et al., 2022).

Application in Radical Scavenging

- DPPH Radical Scavenging Activity : Ke-kai Li et al. (2008) identified bromophenols, including 3-bromo-4-hydroxybenzaldehyde, from the marine red alga Polysiphonia urceolata, demonstrating potent DPPH radical scavenging activity. This suggests the potential antioxidant applications of structurally similar compounds (Ke-kai Li et al., 2008).

NLO Properties and Bromine Substitution Effects

- Nonlinear Optical Properties : Research by Antônio S. N. Aguiar et al. (2022) on the bromine substitution effect on 2,3-dimethoxybenzaldehyde highlights the impact on linear and third-order nonlinear optical properties, relevant for understanding the optical properties of brominated benzaldehydes (Antônio S. N. Aguiar et al., 2022).

Environmental Transformation

- Transformation by Anaerobic Enrichment Cultures : The study by A. Neilson et al. (1988) on the transformation of halogenated aromatic aldehydes, including 6-bromovanillin and 3,5-dibromo-4-hydroxybenzaldehyde, by anaerobic bacteria, provides insights into the environmental fate and transformation of such compounds (A. Neilson et al., 1988).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Propiedades

IUPAC Name |

6-bromo-2,3-difluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-4-1-5(12)7(10)6(9)3(4)2-11/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUSYULQLGSEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C=O)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383884.png)

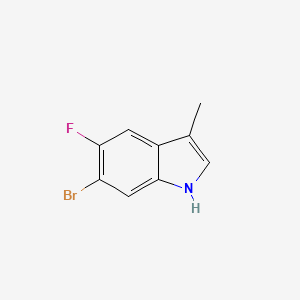

![4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1383894.png)